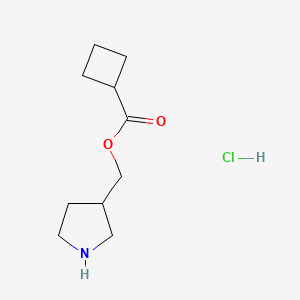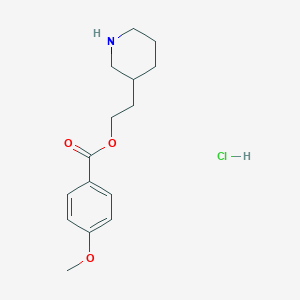
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride
Vue d'ensemble
Description
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is a chemical compound with the molecular formula C10H18ClNO2 . It has been studied for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride is characterized by a five-membered pyrrolidine ring . The molecular weight of the compound is 219.71 g/mol.Applications De Recherche Scientifique
Chemistry and Synthesis
Pyrrolidines, including compounds related to Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride, are significant in chemistry due to their biological effects and applications in medicine and industry, such as in dyes or agrochemicals. The synthesis of pyrrolidines can be studied through various chemical reactions like [3+2] cycloaddition, demonstrating their diverse applications in organic synthesis (Żmigrodzka et al., 2022). Additionally, cycloaddition and annulation strategies are central to the construction of multisubstituted pyrrolidines, showcasing their role in efficient, stereoselective, and diverse product synthesis, particularly in the context of natural product synthesis (Li, Ye, & Zhang, 2018).
Catalytic Applications
Catalytic asymmetric synthesis using 1,3-dipolar cycloaddition of azomethine ylides illustrates the versatility and efficiency of pyrrolidine synthesis, highlighting their importance in creating stereochemical diversity in enantioselective syntheses (Adrio & Carretero, 2019).
Biological and Medicinal Chemistry
Pyrrolidines, including derivatives of Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride, find extensive applications in biological and medicinal chemistry. They serve as core structures in various bioactive natural products and drugs. Their synthesis and modifications are critical in developing new pharmaceuticals and biological probes, demonstrating their significance in the field of chemical biology (Narayan et al., 2014).
Application in Cognitive Disorders Treatment
Compounds similar to Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride have been studied for their potential in treating cognitive disorders. For instance, certain pyrrolidine derivatives have been explored as histamine H3 antagonists, which can potentially treat cognitive disorders and Alzheimer's disease due to their impact on neurotransmitter release (Brioni et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
pyrrolidin-3-ylmethyl cyclobutanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-10(9-2-1-3-9)13-7-8-4-5-11-6-8;/h8-9,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEUJWIVTBMPMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718610 | |
| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-ylmethyl cyclobutanecarboxylate hydrochloride | |
CAS RN |
1220021-53-3 | |
| Record name | (Pyrrolidin-3-yl)methyl cyclobutanecarboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20718610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![N-[4-(3-Pyrrolidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1397301.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)



![3-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1397309.png)
![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)
